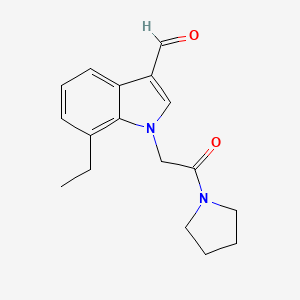
7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an aldehyde under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the required specifications .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .
Biology: In biological research, indole derivatives, including this compound, are studied for their potential as bioactive molecules. They have shown promise in antiviral, anticancer, and antimicrobial activities .
Medicine: The compound’s potential therapeutic applications are being explored in medicine. It may serve as a lead compound for developing new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness: What sets 7-Ethyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole-3-carbaldehyde apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .
属性
IUPAC Name |
7-ethyl-1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-13-6-5-7-15-14(12-20)10-19(17(13)15)11-16(21)18-8-3-4-9-18/h5-7,10,12H,2-4,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDSUPLICUXDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
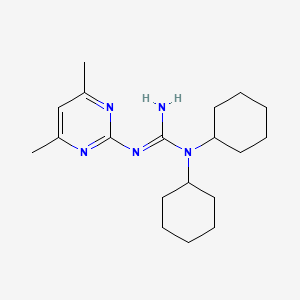
![3-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-2-methylbenzoic acid](/img/structure/B5721489.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
METHANONE](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
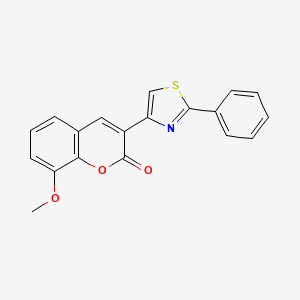
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
![2-(4-methoxyphenyl)-4-[(methylamino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5721542.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5721543.png)
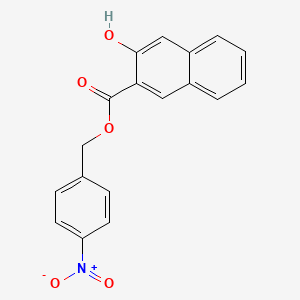
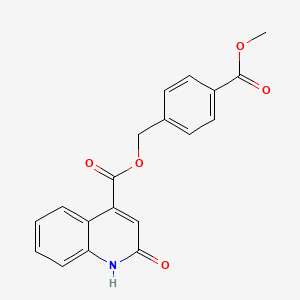
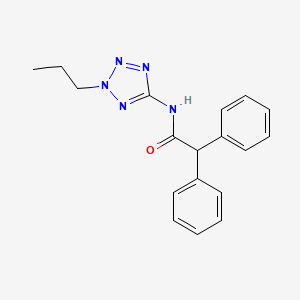
![5-[(2,4-Dimethylphenyl)methyl]-1,3-diazatricyclo[3.3.1.13,7]decan-6-one](/img/structure/B5721562.png)
